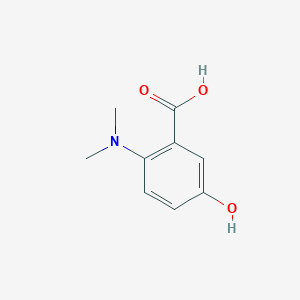
3-Cyclopropoxy-N2,N2,N4,N4-tetramethylpyridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-N2,N2,N4,N4-tetramethylpyridine-2,4-diamine is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.302 g/mol . This compound features a pyridine ring substituted with cyclopropoxy and tetramethyl groups, making it an interesting subject for various chemical studies.
Chemical Reactions Analysis
3-Cyclopropoxy-N2,N2,N4,N4-tetramethylpyridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-N2,N2,N4,N4-tetramethylpyridine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N2,N2,N4,N4-tetramethylpyridine-2,4-diamine involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins.
Comparison with Similar Compounds
3-Cyclopropoxy-N2,N2,N4,N4-tetramethylpyridine-2,4-diamine can be compared with other similar compounds, such as:
3-Cyclopropoxy-N2,N2,N4,N4-tetramethylpyridine-2,4-dicarboxamide: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
Other pyridine derivatives: Various pyridine derivatives with different substituents can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-N,2-N,4-N,4-N-tetramethylpyridine-2,4-diamine |
InChI |
InChI=1S/C12H19N3O/c1-14(2)10-7-8-13-12(15(3)4)11(10)16-9-5-6-9/h7-9H,5-6H2,1-4H3 |
InChI Key |
AAPPKXOYJJDMBG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



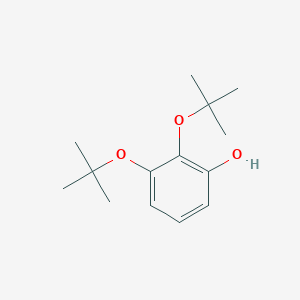

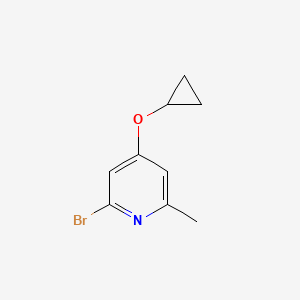

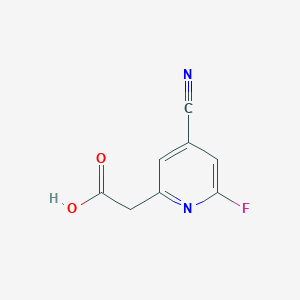
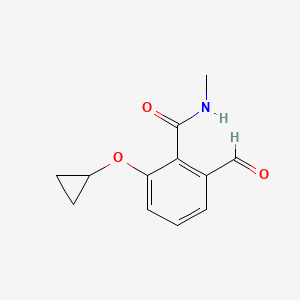
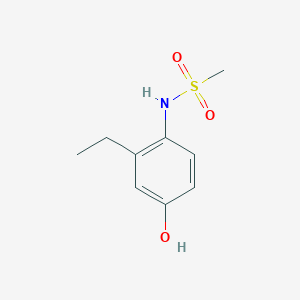
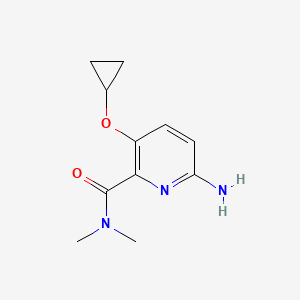
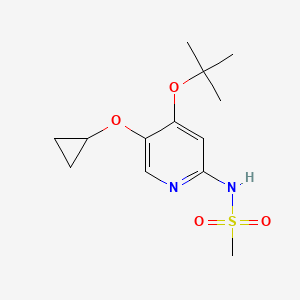
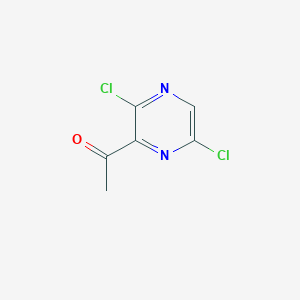

![[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835814.png)
